Cas no 15054-54-3 (Urea,N-(1,1-dimethylethyl)-N'-phenyl-)

Urea, N-(1,1-dimethylethyl)-N'-phenyl-, is a substituted urea derivative characterized by its tert-butyl and phenyl functional groups. This compound is of interest in organic synthesis and agrochemical applications due to its role as an intermediate in the production of herbicides and other specialty chemicals. Its molecular structure imparts stability and selective reactivity, making it useful for constructing more complex molecules. The tert-butyl group enhances steric hindrance, while the phenyl group contributes to aromatic interactions. This combination of features allows for tailored reactivity in synthetic pathways, particularly in the development of crop protection agents. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its potential irritant properties.
Urea,N-(1,1-dimethylethyl)-N'-phenyl- structure
15054-54-3 structure
Product Name:Urea,N-(1,1-dimethylethyl)-N'-phenyl-
CAS No:15054-54-3
MF:C11H16N2O
MW:192.257542610168
CID:217412
PubChem ID:139877
Update Time:2025-05-20

Urea,N-(1,1-dimethylethyl)-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(1,1-dimethylethyl)-N'-phenyl-
    • 1-tert-butyl-3-phenylurea
    • Urea, N-(1,1-dimethylethyl)-N'-phenyl-
    • Z44586334
    • 3-tert-butyl-1-phenylurea
    • SCHEMBL9285165
    • DTXSID90164569
    • AKOS003409337
    • 15054-54-3
    • OXCSCSQUAKQKMY-UHFFFAOYSA-N
    • Inchi: 1S/C11H16N2O/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14)
    • InChI Key: OXCSCSQUAKQKMY-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1)NC(C)(C)C

Computed Properties

  • Exact Mass: 192.12638
  • Monoisotopic Mass: 192.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.1

Experimental Properties

  • Density: 1.062
  • Boiling Point: 272.7°Cat760mmHg
  • Flash Point: 99.8°C
  • Refractive Index: 1.554
  • PSA: 41.13

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Additional information on Urea,N-(1,1-dimethylethyl)-N'-phenyl-

Introduction to Urea, N-(1,1-dimethylethyl)-N'-phenyl- (CAS No. 15054-54-3)

Urea, N-(1,1-dimethylethyl)-N'-phenyl- (CAS No. 15054-54-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, finds applications in various scientific and industrial domains. The nomenclature of this compound is highly descriptive, indicating its molecular composition and functional groups, which are critical for understanding its behavior and utility.

The structure of Urea, N-(1,1-dimethylethyl)-N'-phenyl- consists of a urea backbone with two distinct substituents: a tert-butyl group (1,1-dimethylethyl) and a phenyl group. This arrangement imparts specific reactivity and stability to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of these bulky groups also influences its solubility and interaction with other molecules, which are essential factors in drug design and development.

In recent years, the pharmaceutical industry has been exploring novel compounds with enhanced efficacy and reduced side effects. Urea derivatives have been particularly studied for their potential as bioactive molecules. The CAS No. 15054-54-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity. Researchers have been investigating its role in developing new therapeutic agents, particularly in the treatment of chronic diseases where targeted molecular intervention is crucial.

One of the most compelling aspects of Urea, N-(1,1-dimethylethyl)-N'-phenyl-, is its versatility in chemical synthesis. The urea functional group serves as a versatile handle for further modifications, allowing chemists to tailor the molecule for specific applications. This flexibility has led to its use in the synthesis of complex molecules that mimic natural products or designed drugs. The tert-butyl group, on the other hand, provides steric hindrance that can influence reaction pathways and product selectivity.

The phenyl group attached to the urea moiety adds another layer of functionality to the molecule. Phenyl rings are known for their ability to participate in various interactions, including π-stacking and hydrogen bonding, which are crucial for molecular recognition processes. These interactions are often exploited in drug design to enhance binding affinity and specificity to biological targets. The combination of these features makes Urea, N-(1,1-dimethylethyl)-N'-phenyl- an intriguing candidate for further exploration.

Recent studies have highlighted the potential of this compound in material science as well. Its unique structural properties make it suitable for applications in polymers and coatings where specific mechanical or thermal properties are desired. The urea linkage, known for its strength and stability, can contribute to the durability of materials derived from this compound. Additionally, the presence of aromatic rings can enhance electronic properties, making it a candidate for conductive polymers or organic electronics.

In the context of green chemistry, the synthesis of Urea, N-(1,1-dimethylethyl)-N'-phenyl- has been optimized to minimize waste and energy consumption. Modern synthetic methodologies focus on catalytic processes that improve yield while reducing environmental impact. These advancements align with global efforts to develop sustainable chemical practices that support both industrial needs and ecological preservation.

The biological activity of this compound has also been a subject of intense research. While not yet approved for clinical use, preclinical studies suggest that derivatives of Urea, N-(1,1-dimethylethyl)-N'-phenyl-, may exhibit promising therapeutic effects in areas such as anti-inflammatory or anti-cancer applications. The ability to modify its structure allows researchers to fine-tune its biological profile by introducing additional functional groups or altering existing ones.

The chemical reactivity of Urea, N-(1,1-dimethylethyl)-N'-phenyl-, is another area where it stands out. It can undergo various transformations under different conditions, making it a valuable building block for more complex molecules. For instance, it can participate in condensation reactions with carboxylic acids or aldehydes to form amides or esters. These reactions are fundamental in organic synthesis and are often used to construct intricate molecular architectures.

The spectroscopic properties of this compound provide valuable insights into its structure and interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to analyze its molecular structure and confirm the presence of expected functional groups. These analytical methods are essential for ensuring the purity and identity of the compound during synthesis and application.

In conclusion,Urea,N-(1,1-dimethylethyl)-N'-phenyl- (CAS No. 15054-54-3) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, material science, and green chemistry. As research continues to uncover new possibilities for this molecule,its significance is likely to grow, contributing to advancements that benefit both science and society.

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